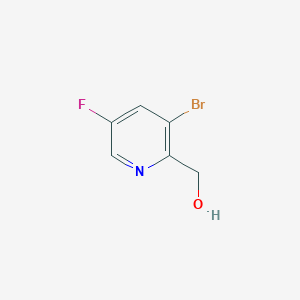

![molecular formula C9H18ClNO B1381802 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride CAS No. 1956319-30-4](/img/structure/B1381802.png)

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C9H18ClNO . It is not intended for human or veterinary use and is typically used for research purposes.

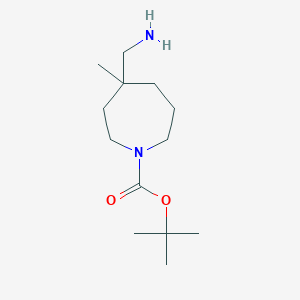

Molecular Structure Analysis

The molecular structure of 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride is represented by the InChI code: 1S/C9H17NO.ClH/c10-4-1-8-7-9(8)2-5-11-6-3-9;/h8H,1-7,10H2;1H . The average mass of the molecule is 191.698 Da, and the monoisotopic mass is 191.107697 Da .Aplicaciones Científicas De Investigación

Synthesis and Theoretical Studies of Biologically Active Compounds : A study by Amirani Poor et al. (2018) describes the synthesis of biologically active compounds using gabapentin and glyoxal, involving 2-azaspiro derivatives. Theoretical studies revealed that electron-donating groups increase the strength of intramolecular hydrogen bonds, suggesting potential applications in medicinal chemistry (Amirani Poor et al., 2018).

Development of α7 Nicotinic Receptor Agonists : Research by Hill et al. (2017) involved synthesizing quinuclidine-containing spiroimidates, serving as partial agonists for the α7 nicotinic acetylcholine receptor. These compounds showed potential in improving cognition in rodent models, indicating their relevance in neuroscience research (Hill et al., 2017).

Diversity-Oriented Synthesis of Azaspirocycles : Wipf et al. (2004) conducted a study on the multicomponent condensation of N-diphenylphosphinoylimines, leading to the synthesis of azaspirocycles. These compounds are considered valuable scaffolds in drug discovery due to their functionalized pyrrolidines, piperidines, and azepines (Wipf et al., 2004).

Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes : Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, which were designed as multifunctional modules for drug discovery. This study highlights the structural diversity and potential therapeutic applications of these compounds (Li et al., 2013).

Synthesis of 6-Azaspiro[4.3]alkanes for Drug Discovery : Chalyk et al. (2017) developed a synthesis process for 6-azaspiro[4.3]alkanes from four-membered-ring ketones. These new scaffolds hold promise for future drug discovery due to their innovative structure (Chalyk et al., 2017).

Propiedades

IUPAC Name |

2-(6-azaspiro[2.5]octan-2-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c11-6-1-8-7-9(8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNJWJVQZRMLCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC2CCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

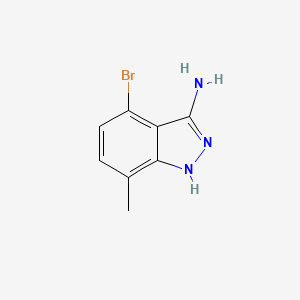

![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)

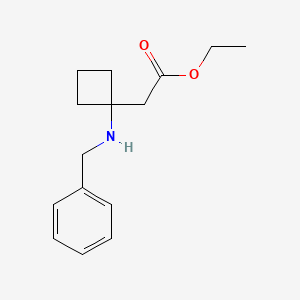

amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)